molecular formula C24H30N2O2 B2548131 N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide CAS No. 476281-11-5

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide

Cat. No.: B2548131
CAS No.: 476281-11-5
M. Wt: 378.516
InChI Key: OCAOUSUVHVDTOK-UHFFFAOYSA-N
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Description

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a cyclohexaneamido group and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method involves the reaction of naphthalene-2-carboxylic acid with cyclohexylamine under appropriate conditions to form the intermediate amide. This intermediate is then further reacted with cyclohexanecarboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
  • N-(phenylcarbamothioyl)cyclohexanecarboxamide
  • N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Uniqueness

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both cyclohexaneamido and cyclohexanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-19-13-7-8-14-20(19)16-22(21)26-24(28)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOUSUVHVDTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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